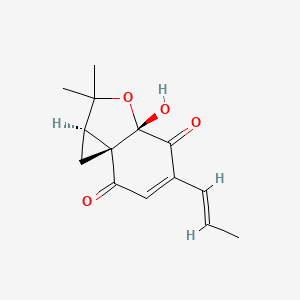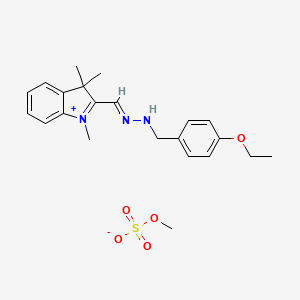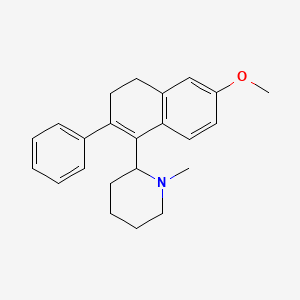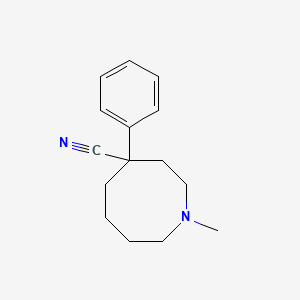
1-Methyl-4-phenyl-4-azocanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-phenyl-4-azocanecarbonitrile (CAS#: 7507-71-3) is an organic compound classified as a tetrahydropyridine. Its chemical formula is C₁₂H₁₅N, and it has a molar mass of 173.259 g/mol. Unlike its infamous relative, MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound does not exhibit psychoactive effects .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of 1-Methyl-4-phenyl-4-azocanecarbonitrile involves several steps. One common route includes the reaction of 4-phenyl-4-azocanecarbonitrile with methyl iodide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis remains the primary approach for obtaining this compound.
Análisis De Reacciones Químicas
1-Methyl-4-phenyl-4-azocanecarbonitrile can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azocane ring.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reduction with hydrogen gas and a catalyst can yield the corresponding amine.
Aplicaciones Científicas De Investigación
1-Methyl-4-phenyl-4-azocanecarbonitrile finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological systems.
Medicine: Investigating potential therapeutic effects.
Industry: Exploring its use in materials science and catalysis.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets and pathways. Further studies are needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While 1-Methyl-4-phenyl-4-azocanecarbonitrile shares structural features with MPTP, its distinct properties make it unique. Similar compounds include other tetrahydropyridines and related heterocycles.
Propiedades
Número CAS |
7507-71-3 |
|---|---|
Fórmula molecular |
C15H20N2 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
1-methyl-4-phenylazocane-4-carbonitrile |
InChI |
InChI=1S/C15H20N2/c1-17-11-6-5-9-15(13-16,10-12-17)14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-12H2,1H3 |
Clave InChI |
NAIUDPFISJVNOL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC(CC1)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3-Dimethyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] 4-methylbenzenesulfonate](/img/structure/B12789655.png)
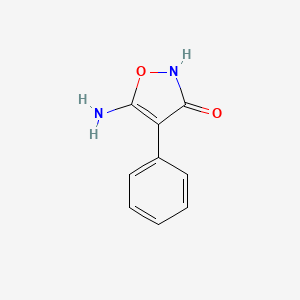


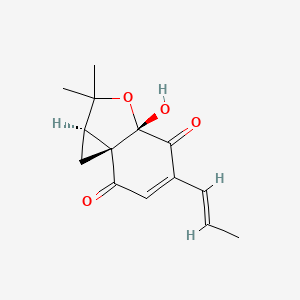
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
